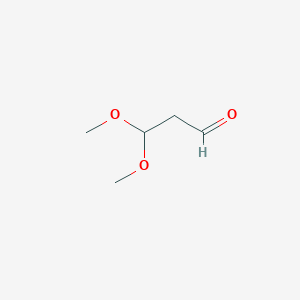

3,3-Dimethoxypropionaldehyde

Vue d'ensemble

Description

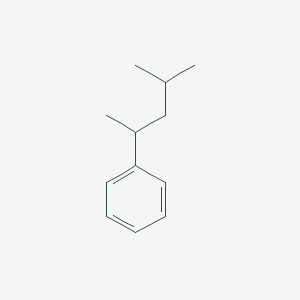

Le m-Tolualdéhyde, également connu sous le nom de 3-méthylbenzaldéhyde, est un composé organique de formule moléculaire C8H8O. Il s’agit d’un liquide incolore à jaune pâle présentant une odeur aromatique caractéristique. Ce composé appartient à la famille des benzaldéhydes, où un groupe méthyle est substitué en position méta du cycle benzénique. Le m-Tolualdéhyde est utilisé dans diverses applications, notamment la synthèse de produits pharmaceutiques, d’agrochimiques et de parfums .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le m-Tolualdéhyde peut être synthétisé par plusieurs méthodes. Une méthode courante consiste à oxyder le m-xylène à l’aide d’oxydants tels que le permanganate de potassium ou l’acide chromique. La réaction se produit généralement en milieu acide et nécessite un contrôle précis de la température et du temps de réaction pour obtenir des rendements élevés .

Méthodes de production industrielle

En milieu industriel, le m-Tolualdéhyde est souvent produit par oxydation catalytique du m-xylène. Ce procédé implique l’utilisation de catalyseurs métalliques, tels que le cobalt ou le manganèse, en présence d’air ou d’oxygène. La réaction est réalisée à des températures et des pressions élevées afin d’optimiser la conversion du m-xylène en m-Tolualdéhyde .

Analyse Des Réactions Chimiques

Types de réactions

Le m-Tolualdéhyde subit diverses réactions chimiques, notamment :

Oxydation : Le m-Tolualdéhyde peut être oxydé en acide m-toluique à l’aide d’oxydants tels que le permanganate de potassium ou l’acide nitrique.

Réduction : La réduction du m-Tolualdéhyde à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium donne l’alcool m-tolylique.

Substitution : Des réactions de substitution électrophile aromatique peuvent se produire sur le cycle benzénique, conduisant à la formation de dérivés tels que des dérivés de m-Tolualdéhyde

Réactifs et conditions usuels

Oxydation : Permanganate de potassium, acide nitrique, conditions acides.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, solvant (par exemple, éthanol ou éther).

Substitution : Halogènes, agents nitrants, agents sulfonants, généralement en milieu acide ou basique

Principaux produits formés

Oxydation : Acide m-toluique.

Réduction : Alcool m-tolylique.

Substitution : Divers dérivés substitués de m-Tolualdéhyde

Applications de la recherche scientifique

Le m-Tolualdéhyde a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des agrochimiques.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.

Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments et comme brique de base pour les principes actifs pharmaceutiques.

Industrie : Utilisé dans la production de parfums, d’arômes et d’autres produits chimiques fins

Applications De Recherche Scientifique

m-Tolualdehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

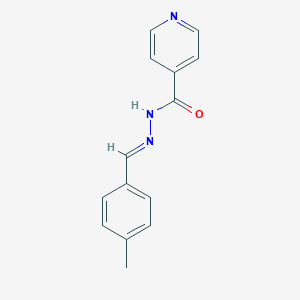

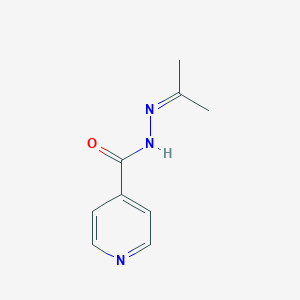

Mécanisme D'action

Le mécanisme d’action du m-Tolualdéhyde implique son interaction avec diverses cibles moléculaires et voies. En tant qu’aldéhyde, il peut former des bases de Schiff avec des amines primaires, ce qui peut conduire à la formation d’imines. Cette réactivité est cruciale dans de nombreux processus biologiques et chimiques. De plus, le m-Tolualdéhyde peut subir des réactions d’oxydation et de réduction, influençant ainsi son activité biologique et son comportement chimique .

Comparaison Avec Des Composés Similaires

Composés similaires

o-Tolualdéhyde :

p-Tolualdéhyde :

Benzaldéhyde : Le composé parent sans substitution méthyle.

Unicité du m-Tolualdéhyde

Le m-Tolualdéhyde est unique en raison de la position du groupe méthyle en position méta, ce qui influence sa réactivité et ses propriétés physiques. Comparé à l’o-Tolualdéhyde et au p-Tolualdéhyde, le m-Tolualdéhyde présente un comportement chimique différent dans les réactions de substitution électrophile aromatique et a des applications distinctes dans divers domaines .

Propriétés

IUPAC Name |

3,3-dimethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-5(8-2)3-4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVQJIFNPZJOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172543 | |

| Record name | 3,3-Dimethoxypropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19060-10-7 | |

| Record name | 3,3-Dimethoxypropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19060-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethoxypropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019060107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethoxypropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethoxypropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Can 3,3-Dimethoxypropanal be used to synthesize more complex molecules?

A: Yes. 3,3-Dimethoxypropanal can act as a valuable building block in organic synthesis. For instance, it reacts with (acetylmethylene)triphenylphosphorane to yield (E)-6,6-dimethoxy-3-hexen-2-one. [] This compound can then undergo Diels-Alder reactions with various dienes like cyclopentadiene, anthracene, and 1,3-diphenylisobenzofuran, leading to the formation of more complex cyclic structures. [] These reactions highlight the versatility of 3,3-Dimethoxypropanal as a synthetic intermediate.

Q2: Does 3,3-Dimethoxypropanal participate in any reactions relevant to biological systems?

A: While the provided research papers focus on synthetic applications, 3,3-Dimethoxypropanal is structurally related to malondialdehyde. [] Malondialdehyde is a product of lipid peroxidation and has been linked to oxidative stress and various diseases. [] Although the papers don't directly investigate this aspect, the structural similarity suggests that 3,3-Dimethoxypropanal could potentially interact with biological systems in ways that warrant further investigation.

Q3: How does the presence of methoxy groups in 3,3-Dimethoxypropanal influence its reactivity?

A: The methoxy groups in 3,3-Dimethoxypropanal play a crucial role in its reactivity. For example, they can act as protecting groups for the aldehyde functionality, allowing for selective chemical transformations at other positions within the molecule. [] Additionally, the electron-donating nature of the methoxy groups can influence the reactivity of the adjacent carbon atoms, making them more susceptible to certain reactions. [] Understanding these electronic and steric effects is key to harnessing the synthetic potential of 3,3-Dimethoxypropanal.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)